SB 202190 hydrochloride

Cancer Cell Proliferation p38 MAPK Signaling Breast Cancer

Researchers requiring robust p38α inhibition often encounter limited efficacy with SB 203580 in cancer models. SB 202190 hydrochloride (FHPI) resolves this with superior potency-inhibiting MDA-MB-231 proliferation at IC50 46.6 µM vs. 85.1 µM for SB 203580-and 2-fold selectivity for p38α over p38β (IC50 50 nM vs. 100 nM). The HCl salt ensures 4 mg/mL aqueous solubility, enabling DMSO-free in vivo dosing. • p38α/p38β2 IC50: 50/100 nM; Kd: 38 nM in recombinant human p38 • Water solubility: 4 mg/mL; DMSO: 74 mg/mL; Ethanol: 4 mg/mL • Validated in vivo PK profile in rat models available Supplied with full analytical QC (HPLC ≥98%), ships ambient globally.

Molecular Formula C20H15ClFN3O
Molecular Weight 367.8 g/mol
CAS No. 350228-36-3
Cat. No. B128778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 202190 hydrochloride
CAS350228-36-3
Synonyms4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol Monohydrochloride; 
Molecular FormulaC20H15ClFN3O
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
InChIInChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
InChIKeyXOQSUTIMRLPFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB 202190 Hydrochloride: Potent p38α/β MAPK Inhibitor


SB 202190 hydrochloride (also referred to as FHPI) is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms p38α and p38β. In cell-free biochemical assays, it inhibits p38α with an IC50 of 50 nM and p38β2 with an IC50 of 100 nM [1]. The compound binds within the ATP pocket of recombinant human active p38 kinase with a dissociation constant (Kd) of 38 nM [1]. As the hydrochloride salt form, it offers enhanced aqueous solubility compared to the free base, facilitating its use in cell culture and in vivo studies . SB 202190 is widely employed as a chemical probe to dissect the role of p38 MAPK in inflammation, cell proliferation, apoptosis, autophagy, and neurodegeneration.

Selective p38α/β MAPK inhibitor tool compound for pathway dissection
Hydrochloride salt form supports aqueous solubility for cell culture and in vivo studies
ATP-competitive binding mode for investigating p38-dependent signaling networks

Why Substitution with Other p38 Inhibitors Fails


Despite belonging to the same class of p38 MAPK inhibitors, compounds such as SB 203580, BIRB 796 (Doramapimod), and SB 239063 exhibit distinct isoform selectivity profiles, divergent off-target kinase interactions, and variable cellular and in vivo potencies that preclude simple interchangeability [1]. For example, SB 202190 demonstrates approximately 2-fold selectivity for p38α over p38β, whereas SB 239063 shows equipotent inhibition of both isoforms . Furthermore, in functional cellular assays, SB 202190 displays superior potency in inhibiting cancer cell proliferation and migration compared to SB 203580 [2]. These quantitative differences in potency, selectivity, and functional efficacy necessitate careful, evidence-based compound selection for rigorous and reproducible research outcomes.

Isoform selectivity context may shift between p38 inhibitors; SB 202190 preferentially targets p38α, while SB 239063 is equipotent for α/β, altering pathway interpretation.
Cellular potency profile may differ from SB 203580 in cancer cell models, requiring assay-specific validation rather than direct substitution.
Off-target kinase engagement may not transfer across p38 inhibitor chemotypes, limiting interchangeable use without target-engagement verification.

Quantitative Evidence for Selecting SB 202190


Cellular Potency vs. SB 203580 in Breast Cancer Cells

In a direct head-to-head comparison, SB 202190 demonstrated significantly greater potency than SB 203580 in inhibiting the growth of human MDA-MB-231 breast cancer cells. The IC50 value for SB 202190 was determined to be 46.6 µM, whereas the IC50 for SB 203580 was 85.1 µM [1]. This indicates that SB 202190 is approximately 1.8-fold more potent in this cellular context.

Cell Proliferation IC50
Head-to-head
SB 202190: 46.6 µM SB 203580: 85.1 µM
Supports cell proliferation endpoint review
MDA-MB-231 cells, 96 h exposure
Cancer Cell Proliferation p38 MAPK Signaling Breast Cancer

Aqueous Solubility Advantage of Hydrochloride Salt

The hydrochloride salt form (CAS 350228-36-3) is specifically designed to improve aqueous solubility for biological applications. Vendor-reported data indicate that SB 202190 hydrochloride exhibits water solubility of 4 mg/mL (10.87 mM) at 25°C . In contrast, the free base form (CAS 152121-30-7) is practically insoluble in water, requiring organic co-solvents like DMSO for dissolution .

Aqueous Solubility
Class-level
HCl salt: 4 mg/mL (10.87 mM) Free base: insoluble
Supports aqueous formulation fit for in vivo studies
Vendor-reported, 25°C; verify for lot
Solubility Formulation In Vivo Dosing

Isoform Selectivity vs. SB 239063 on p38α and p38β

Cross-study analysis reveals a key difference in p38 isoform selectivity profiles. SB 202190 inhibits p38α with an IC50 of 50 nM and p38β2 with an IC50 of 100 nM, representing a 2-fold selectivity for p38α [1]. In contrast, the later-generation inhibitor SB 239063 demonstrates equipotent inhibition of both p38α and p38β with an IC50 of 44 nM for each isoform .

Isoform Selectivity
Cross-study
p38α IC50: 50 nM p38β2 IC50: 100 nM SB 239063: 44 nM (both)
Supports p38α-preferential pathway study design
Cell-free kinase assays
Kinase Selectivity Isoform Profiling Target Engagement

Functional Efficacy in Cellular Signaling Assays

A head-to-head comparison in HeLa cells evaluated the ability of three p38 inhibitors to suppress stress-induced phosphorylation of the direct p38 substrate MAPKAPK2 at Thr334. All three compounds (BIRB-796, SB 202190, and SB 203580) dose-dependently inhibited MAPKAPK2 phosphorylation. However, BIRB-796 was the most potent, followed by SB 202190, which exhibited superior potency to SB 203580, as evidenced by the stronger inhibition at equivalent concentrations [1].

Cellular Signaling Rank
Head-to-head
1. BIRB-796 2. SB 202190 3. SB 203580
Supports pathway inhibition context selection
HeLa cells, anisomycin stimulation
Cellular Signaling MAPKAPK2 Phosphorylation HeLa Cells

In Vivo Pharmacokinetic Profile in Rats

A validated HPLC-UV method has been established for the quantification of SB 202190 in rat biological matrices. The method achieved a limit of quantitation (LOQ) of 0.25 µg/mL in serum, 1 µg/g in kidney homogenate, and 1 µg/mL in urine. Average recoveries were 74% in serum, 75% in kidney, and 92% in urine [1]. This study provides essential baseline PK parameters for in vivo experimental design.

In Vivo Bioanalysis
Method context
Serum LOQ: 0.25 µg/mL Recovery: 74–92%
Supports bioanalytical method review for PK studies
Rat, HPLC-UV method
Pharmacokinetics In Vivo Dosing Bioanalysis

Optimal Research Applications Based on Performance


Cancer Cell Proliferation and Migration Studies

SB 202190 hydrochloride is the preferred p38 inhibitor for studies examining the role of p38 MAPK in cancer cell biology, particularly in models where SB 203580 has shown limited efficacy. The 1.8-fold greater potency in inhibiting MDA-MB-231 cell proliferation (IC50 = 46.6 µM vs. 85.1 µM for SB 203580) [1] and its enhanced suppression of cell migration make it a more sensitive tool for probing p38-dependent growth and metastatic pathways. Researchers should select this compound when robust inhibition of p38α is required at concentrations that minimize non-specific cytotoxicity.

In Vivo Studies Requiring Aqueous Formulation

The hydrochloride salt form is specifically recommended for all in vivo experiments involving intraperitoneal, intravenous, or oral gavage administration. Its water solubility of 4 mg/mL [1] allows for the preparation of clear, injectable solutions without the need for DMSO or other organic co-solvents that can confound experimental results or cause adverse effects in animals. The documented in vivo pharmacokinetic profile in rats [2] provides a validated framework for dosing regimens and bioanalysis, de-risking animal studies and ensuring reproducible systemic exposure.

Dissecting p38α-Specific from p38β-Dependent Signaling

For researchers aiming to delineate the distinct biological functions of the p38α and p38β isoforms, SB 202190 is the appropriate chemical probe due to its 2-fold selectivity for p38α (IC50 = 50 nM) over p38β2 (IC50 = 100 nM) [1]. In contrast, the equipotent inhibitor SB 239063 would ablate both isoforms simultaneously. This differential selectivity is critical for studies in tissues or cell types where p38α and p38β have opposing or non-redundant roles, such as in cardiomyocyte survival, inflammatory cytokine production, or neuronal plasticity.

Cellular Signaling with Intermediate Pathway Inhibition

In cellular assays where complete p38 pathway blockade (e.g., using BIRB-796) may trigger compensatory signaling or toxicity, SB 202190 offers a balanced alternative. Its functional potency in suppressing MAPKAPK2 phosphorylation is superior to SB 203580 but less profound than BIRB-796 [1], allowing for the interrogation of p38-dependent processes under conditions of partial inhibition. This makes it suitable for studying feedback loops, pathway crosstalk, and dose-response relationships in primary cells or sensitive model systems.

Application
Selection Property
Validation Focus
p38-dependent cancer cell proliferation studies
p38α/β inhibition with cellular activity
Cell growth and migration endpoint review
In vivo studies requiring aqueous dosing
Hydrochloride salt aqueous solubility
Formulation stability and systemic exposure validation
p38α-specific versus p38β signaling dissection
Isoform selectivity preference for p38α
Isoform-specific pathway response interpretation
Cellular signaling with intermediate pathway inhibition
Partial p38 pathway inhibition profile
Feedback loop and pathway crosstalk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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